

The Solubility of Mercury(II) Iodide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercury(II) iodide (HgI₂) in a variety of organic solvents. Mercury(II) iodide, a scarlet-red crystalline solid, is a compound of significant interest due to its applications in areas such as the preparation of Nessler's reagent for ammonia detection and as a semiconductor material in X-ray and gamma-ray detectors.[1][2] Its solubility characteristics are crucial for its synthesis, purification, and application in various fields, including materials science and potentially as a specialized reagent in pharmaceutical development.

Quantitative Solubility Data

The solubility of mercury(II) iodide exhibits considerable variation across different classes of organic solvents and is also influenced by temperature. The following tables summarize the available quantitative solubility data, providing a valuable resource for solvent selection and process optimization.

Table 1: Solubility of Mercury(II) Iodide in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Methanol	19.5	3.16
Methanol	23	3.98
Methanol	66	6.51
Ethanol	18	1.48
Ethanol	25	2.19
Boiling Ethanol	-	1 g / 20 mL
1-Propanol	19	1.25
2-Propanol	81	2.266
i-Butanol	22.5	0.51
1-Pentanol	13	0.66
1-Pentanol	71	3.66
Glycerol	-	Soluble

Table 2: Solubility of Mercury(II) lodide in Ketones and

Ethers

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Acetone	25	2.1
Acetone	40	4.73
Acetone	58	6.07
Diethyl Ether	0	0.62
Diethyl Ether	36	0.97
1,4-Dioxane	-	Soluble

Table 3: Solubility of Mercury(II) Iodide in Esters and

Carboxylic Acids

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Ethyl Acetate	17.5	1.56
Ethyl Acetate	21	1.64
Ethyl Acetate	55	3.19
Ethyl Acetate	76	4.31
Methyl Acetate	58	2.5
Ethyl Formate	55	2.15
Methyl Formate	37	1.166
Acetic Acid	31	0.083
Acetic Acid	47	0.159
Acetic Acid	76	0.49
Acetic Acid	110	1.45

Table 4: Solubility of Mercury(II) Iodide in Halogenated and Aromatic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
1,2-Dibromoethane	20	0.748
1,2-Dichloroethane	85.5	1.2
Bromoethane	20	0.643
Bromoethane	38	0.773
Bromoform	20	0.486
Carbon Disulfide	-10	0.107
Carbon Disulfide	0	0.173
Carbon Disulfide	20	0.32
Carbon Disulfide	30	0.447
Carbon Tetrachloride	18	0.017
Carbon Tetrachloride	75	0.094
Chloroform	23	0.07
Chloroform	61	0.163
lodoethane	20	2.041
Methylene lodide	15	2.5
Methylene lodide	100	16.6
Methylene lodide	180	58
Benzene	15	0.22
Benzene	23	0.25
Benzene	60	0.88

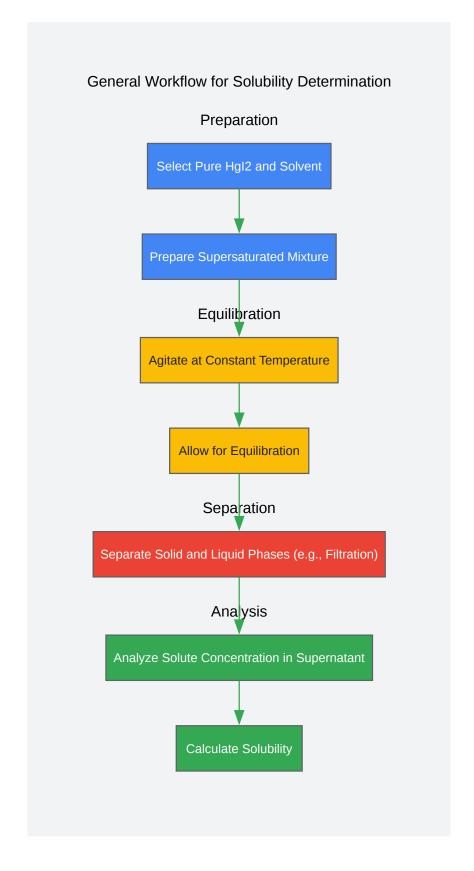
Table 5: Solubility of Mercury(II) Iodide in Other Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Aniline	17.8	42.85
Aniline	42.9	96.49
Dimethylsulfoxide	-	100
Hexane	67	0.072
Pyridine	-0.1	17.4
Pyridine	20.02	32.3
Pyridine	60.07	93.39
Hydrazine	20	Reaction (69 g/100g)
Methylamine	-	Very Soluble
Dimethylamine	-	Very Soluble
Trimethylamine	-	Soluble
Olive Oil	-	1 g / 230 mL
Castor Oil	-	1 g / 50 mL

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble compound like mercury(II) iodide requires precise and well-controlled experimental procedures. While specific detailed protocols for each data point cited are not available in the public literature, a general methodology can be outlined based on standard practices for solubility measurement.

A common and reliable method is the shake-flask method. This technique involves adding an excess of the solid solute to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical technique.


Key considerations for accurate solubility determination include:

- Purity of Solute and Solvent: The purity of both mercury(II) iodide and the organic solvent is critical to obtain accurate solubility data.
- Temperature Control: The solubility of solids in liquids is often temperature-dependent.
 Therefore, maintaining a constant and accurately measured temperature throughout the experiment is essential.
- Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This can vary significantly depending on the solvent and the solute.
- Solid-Liquid Separation: A reliable method for separating the saturated solution from the
 excess solid is necessary to avoid including undissolved particles in the concentration
 analysis.
- Analytical Method: The chosen analytical method for determining the concentration of the
 dissolved solute must be sensitive, accurate, and reproducible. Techniques such as UV-Vis
 spectrophotometry, atomic absorption spectroscopy, or gravimetric analysis after solvent
 evaporation can be employed.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of mercury(II) iodide in an organic solvent using the shake-flask method.

Click to download full resolution via product page

Caption: A flowchart of the shake-flask method for determining solubility.

Synthesis of Mercury(II) Iodide

For research purposes, mercury(II) iodide is typically synthesized by the precipitation reaction between an aqueous solution of a mercury(II) salt, such as mercury(II) chloride or mercury(II) nitrate, and an aqueous solution of potassium iodide.[2][3] The resulting scarlet-red precipitate of mercury(II) iodide is then filtered, washed, and dried.[2]

It is important to note that mercury(II) iodide exhibits thermochromism; it transitions from its red alpha crystalline form to a yellow beta form when heated above 127 °C.[2] This property should be considered during any purification or processing steps that involve heating.

Safety Considerations

Mercury(II) iodide is a highly toxic compound and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. All waste containing mercury compounds must be disposed of as hazardous waste according to institutional and regulatory quidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Mercury(II) iodide Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Solubility of Mercury(II) Iodide in Organic Solvents:
 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1216704#solubility-of-mercury-iodide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com